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Compound of Interest

Compound Name: UFP-101 TFA

Cat. No.: B549365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of UFP-101 TFA with other common

nociceptin/orphanin FQ (NOP) receptor antagonists. The information presented herein is

supported by experimental data to assist researchers in selecting the most appropriate tool for

their studies on the NOP receptor system.

UFP-101 TFA is a potent and highly selective competitive antagonist of the NOP receptor, a G

protein-coupled receptor involved in a wide range of physiological and pathological processes,

including pain, mood, and addiction. Its robust pharmacological profile makes it a valuable tool

for investigating the therapeutic potential of NOP receptor modulation.

Comparative Analysis of NOP Receptor Antagonists
The efficacy and selectivity of UFP-101 TFA are best understood when compared with other

well-characterized NOP receptor antagonists, such as the non-peptide antagonist J-113397

and the potent selective antagonist SB-612111. The following tables summarize the

quantitative data from various in vitro assays.

Table 1: Binding Affinity (Ki) at Human Opioid Receptors
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Compound
NOP (Ki,
nM)

MOP (Ki,
nM)

KOP (Ki,
nM)

DOP (Ki,
nM)

NOP
Selectivity
(fold vs.
MOP/KOP/D
OP)

UFP-101 TFA
~0.058 (pKi

10.24)[1][2]
>10,000 >10,000 >10,000 >170,000

J-113397 1.8[3] 1000[3] 640[3] >10,000[3] ~355-555

SB-612111 0.33 57.6 160.5 2109
~175 / ~486 /

~6391

Table 2: Functional Antagonist Potency (pA2)
Compound Assay Type Agonist pA2 Value Reference

UFP-101 GTPγS Binding N/OFQ 8.4 - 9.0

J-113397

Inwardly

Rectifying K+

Current

N/OFQ 8.37[4] [4]

NOP Receptor Signaling Pathway
Activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ),

initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation

primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP

(cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of various ion

channels and other effector proteins. UFP-101 TFA acts by competitively blocking the binding

of N/OFQ to the receptor, thereby preventing the initiation of these downstream signals.
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Caption: NOP Receptor Signaling Pathway and UFP-101 Blockade.

Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and

validation of findings.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the NOP receptor.

Experimental Workflow:
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Caption: Radioligand Binding Assay Workflow.

Materials and Reagents:

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably

expressing the human NOP receptor (CHO-hNOP).

Radioligand: [³H]Nociceptin/Orphanin FQ ([³H]N/OFQ).

Competitor Ligand: UFP-101 TFA and other test compounds.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

Procedure:

Membrane Preparation: CHO-hNOP cells are harvested, homogenized in a lysis buffer (e.g.,

50 mM Tris-HCl, pH 7.4 with protease inhibitors), and centrifuged to pellet the membranes.

The membrane pellet is washed and resuspended in assay buffer.

Assay Setup: In a 96-well plate, incubate CHO-hNOP cell membranes (10-20 µg

protein/well) with a fixed concentration of [³H]N/OFQ and varying concentrations of the

competitor ligand (e.g., UFP-101 TFA).
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Incubation: Incubate the plate at 25°C for 60 minutes.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester. This separates bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Determine the IC50 value from the competition curve and calculate the

inhibitor constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation and is

used to determine the agonist or antagonist nature of a compound.

Experimental Workflow:
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Caption: [³⁵S]GTPγS Binding Assay Workflow.

Materials and Reagents:

Cell Membranes: CHO-hNOP cell membranes.
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Radioligand: [³⁵S]GTPγS.

Nucleotide: Guanosine 5'-diphosphate (GDP).

Agonist: Nociceptin/Orphanin FQ (N/OFQ).

Antagonist: UFP-101 TFA.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Procedure:

Assay Setup: In a 96-well plate, incubate CHO-hNOP cell membranes (5-10 µg protein/well)

with GDP (typically 10 µM) and the test compound (agonist or antagonist). For antagonist

characterization, varying concentrations of the antagonist are pre-incubated before adding a

fixed concentration of the agonist.

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1

nM).

Incubation: Incubate the plate at 30°C for 60 minutes.

Filtration and Washing: Terminate the reaction and wash the filters as described in the

radioligand binding assay protocol.

Quantification: Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.

Data Analysis: For antagonists, the data is analyzed using Schild regression to determine the

pA2 value, which is a measure of the antagonist's potency. A slope of 1 in the Schild plot

indicates competitive antagonism.

Conclusion
UFP-101 TFA demonstrates exceptional potency and selectivity as a competitive antagonist for

the NOP receptor. Its high affinity and superior selectivity profile compared to other antagonists

like J-113397 and SB-612111 make it an invaluable research tool for elucidating the
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physiological and pathological roles of the NOP receptor system. The provided experimental

protocols offer a framework for researchers to independently verify and expand upon these

findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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